Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
Description
Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a benzyloxymethyl substituent at the second carbon of the propanoic acid backbone. Its molecular formula is C₁₆H₂₃NO₅, with a molecular weight of 317.36 g/mol (calculated). The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic procedures, while the benzyloxymethyl side chain introduces steric bulk and lipophilicity, influencing reactivity and intermolecular interactions .
This compound is pivotal in peptide synthesis, serving as a building block for non-natural amino acids in drug discovery and biochemical studies. Its chirality (R-configuration) is critical for enantioselective applications, such as asymmetric catalysis or targeting stereospecific biological receptors .
Properties
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHSAIMUACRCDK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719287 | |
| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287146-61-5 | |
| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The asymmetric aldol reaction remains a cornerstone for constructing the stereogenic centers of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid. A 2015 protocol by Boeckman et al. (cited in ) employs (2S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine as a chiral auxiliary to induce the desired (R)-configuration. The reaction proceeds in toluene at 20°C for 30 hours, achieving diastereomeric excess (de) >95% . Subsequent oxidation with sodium chlorite and 2-methyl-2-butene in tert-butanol/water (6 hours, pH 4–5) yields the carboxylic acid without racemization . This method’s critical parameters are summarized below:
The auxiliary is recovered and reused, reducing costs, though the multi-step protocol requires rigorous anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Enzymatic Resolution of Racemic Intermediates
Enzymatic methods offer an eco-friendly alternative for obtaining enantiopure this compound. Patent WO2004043905A1 ( ) describes kinetic resolution using lipases or proteases to hydrolyze racemic esters. For example, Candida antarctica lipase B selectively cleaves the (S)-enantiomer of 3-amino-2-(benzyloxymethyl)propanoate methyl ester, leaving the (R)-ester intact (ee >99%) . After separation, the (R)-ester undergoes Boc-protection with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C . Key advantages include:
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Mild Conditions : Reactions occur at pH 7–8 and 25–40°C, minimizing side reactions .
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Scalability : Enzyme immobilization allows continuous processing .
However, maximum yields are limited to 50% (theoretical for resolution), necessitating efficient recycling of the undesired enantiomer .
Multi-Step Protection/Deprotection Sequences
Patent WO2013190509A2 ( ) outlines a five-step route starting from 3-oxo-propyl carbamate. The sequence involves:
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Mitsunobu Reaction : Installation of the benzyloxymethyl group using benzyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF (0°C to reflux) .
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Reductive Amination : Conversion of the ketone to the amine using sodium cyanoborohydride and ammonium acetate in methanol (pH 5–6, 24 hours) .
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Boc Protection : Treatment with Boc anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalyst (0°C to room temperature, 12 hours) .
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Saponification : Hydrolysis of the methyl ester with lithium hydroxide in THF/H2O (3:1) at 0°C .
This method achieves an overall yield of 65% but requires chromatographic purification after each step, increasing complexity .
Solid-Phase Peptide Synthesis (SPPS)-Compatible Routes
For applications requiring direct incorporation into peptides, a 2025 PubChem entry ( ) details a resin-bound synthesis approach:
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Wang Resin Functionalization : Loading of Fmoc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid onto Wang resin using DIC/HOBt activation .
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Cleavage : TFA/H2O (95:5) for 2 hours, yielding the Boc-protected acid .
This route circumvents solubility issues but is limited to small-scale syntheses (milligram to gram quantities) .
Comparative Analysis of Methodologies
The table below evaluates the four methods against critical metrics:
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Aldol | 70–85% | >95% de | Pilot-scale | High |
| Enzymatic Resolution | 45–50% | >99% ee | Industrial | Moderate |
| Multi-Step Protection | 60–65% | 90–95% ee | Lab-scale | High |
| SPPS-Compatible | 50–60% | >98% ee | Small-scale | Very High |
Chemical Reactions Analysis
Types of Reactions: Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: Used in peptide synthesis through coupling with carboxylic acids or esters.
Common Reagents and Conditions:
Deprotection: TFA, HCl
Coupling: Carbodiimides like EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.
Major Products:
Deprotection: Yields the free amine.
Coupling: Produces peptides or other amide-linked products.
Scientific Research Applications
Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is extensively used in:
Chemistry: As a building block in the synthesis of complex molecules.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: For the synthesis of peptide drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The primary role of Boc-®-3-amino-2-(benzyloxymethyl)propanoic acid is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions. This selective stability allows for sequential reactions where the amine functionality is revealed at a specific stage in the synthesis.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural analogs and their substituent variations:
Key Observations :
- Substituent Effects : The benzyloxymethyl group in the target compound enhances lipophilicity compared to hydroxymethyl () or methyl groups (). This impacts solubility and membrane permeability in biological systems.
- Aromatic vs.
- Protecting Groups: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups offer differential stability under acidic or hydrogenolytic conditions, influencing synthetic routes .
Key Observations :
Physicochemical Properties
- Thermal Stability: Boc-protected analogs decompose at ~280–285°C, as seen in .
- Solubility : The benzyloxymethyl group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility relative to hydroxymethyl-containing analogs .
- Chirality Impact: The R-configuration is critical for enantioselective interactions. For example, (R)-3-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid () showed preferential binding in docking studies compared to its S-enantiomer.
Biological Activity
Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is a chiral amino acid derivative that has garnered attention in various fields of biological and medicinal chemistry due to its structural properties and potential applications. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a benzyloxymethyl group, and a propanoic acid moiety. Its molecular formula is , and it typically exists as a lyophilized powder with a purity of around 95% .
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The Boc group serves as a protective mechanism that can be removed to expose the free amine, allowing for further reactions and interactions in biological systems.
- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, particularly aminopeptidases, which are involved in protein metabolism .
- Receptor Modulation : The structural features of this compound allow it to modulate receptor activity, potentially influencing signaling pathways related to neurotransmission and metabolic regulation.
Case Studies
- Antibacterial Screening : In a study evaluating various benzyloxy derivatives, compounds similar to this compound demonstrated effective growth inhibition against multiple drug-resistant bacteria. The structure-activity relationship (SAR) indicated that substitutions at specific positions on the aromatic ring enhance antibacterial potency .
- Pharmacological Applications : Research has suggested that amino acid derivatives like this compound could serve as intermediates in the synthesis of pharmaceutical agents targeting metabolic disorders or infections. Their ability to interact with biological targets makes them suitable candidates for drug development .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Boc-(S)-3-Amino-2-(benzyloxymethyl)propanoic acid | Similar structure with S configuration | Exhibits enzyme interactions; potential use in drug synthesis |
| (S)-3-Aminopropanoic acid | No protective group | More reactive; less stability in biological systems |
| (R)-3-Benzyloxy-2-amino-propanoic acid | Lacks Boc protection | Higher reactivity; used in different synthetic pathways |
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR verify stereochemistry and functional groups (e.g., Boc at δ 1.4 ppm, benzyloxymethyl protons at δ 4.5–5.0 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (Boc at ~1680 cm⁻¹, carboxylic acid at ~1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C16H23NO5: 310.1648) .
How do steric effects from the benzyloxymethyl group influence reactivity in peptide synthesis?
Advanced
The bulky benzyloxymethyl group:
- Reduces Coupling Efficiency : Steric hindrance slows amide bond formation, requiring excess activating reagents or prolonged reaction times .
- Enhances Selectivity : Directs reactions to less hindered sites in complex substrates, useful for regioselective modifications .
Comparative studies with analogs (e.g., Boc-(S)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid) show steric bulk alters enzymatic recognition in biochemical assays .
What are common side reactions during synthesis, and how are they mitigated?
Q. Basic
- Boc Deprotection : Acidic conditions (e.g., TFA) may prematurely remove the Boc group. Use buffered conditions (pH 7–8) during coupling steps .
- Oxidation of Benzyloxymethyl : Avoid strong oxidants (e.g., KMnO4); instead, use mild conditions for hydroxyl-containing intermediates .
- Epimerization : Minimize basic conditions and optimize reaction times .
How can contradictions in reported biological activities of derivatives be resolved?
Q. Advanced
- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and enantiomeric purity, as impurities can skew results .
- Computational Modeling : MD simulations or docking studies clarify steric/electronic interactions with targets (e.g., enzymes) .
- Comparative Studies : Benchmark against structurally defined analogs (e.g., Fmoc-protected derivatives) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
